N,N,2-Trimethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine
Description
N,N,2-Trimethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with trimethyl and piperazinyl groups, along with a nitrobenzenesulfonyl moiety.
Properties
Molecular Formula |
C17H22N6O4S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N,N,2-trimethyl-6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C17H22N6O4S/c1-13-18-16(20(2)3)12-17(19-13)21-8-10-22(11-9-21)28(26,27)15-6-4-14(5-7-15)23(24)25/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
ZCDDWPWUHWQCJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine typically involves multi-step procedures. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate precursors such as 2,4,6-trimethylpyrimidine.
Introduction of the Piperazine Group: The piperazine group is introduced via nucleophilic substitution reactions, where piperazine is reacted with the pyrimidine core under controlled conditions.
Attachment of the Nitrobenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine moiety with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The piperazine and pyrimidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings .
Scientific Research Applications
N,N,2-Trimethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The piperazine and pyrimidine rings may also interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N,N,2-Trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine: Lacks the nitrobenzenesulfonyl group, making it less reactive in certain contexts.
N,N,2,2,6,6-Hexamethylpiperidin-4-amine: Contains a different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
N,N,2-Trimethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine is unique due to the presence of the nitrobenzenesulfonyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
